molecular formula C13H14N2O2 B7602891 N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B7602891
M. Wt: 230.26 g/mol
InChI Key: AWCCZECZYDGQAR-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group attached to the oxazole ring and a 3-ethylphenyl group attached to the nitrogen atom of the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethylbenzoyl chloride with 3-methyl-1,2-oxazole-5-carboxylic acid in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
  • N-(3-ethylphenyl)-3-methyl-1,2-oxazole-4-carboxamide
  • N-(3-ethylphenyl)-3-methyl-1,2-thiazole-5-carboxamide

Uniqueness

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the 3-ethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

N-(3-ethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-10-5-4-6-11(8-10)14-13(16)12-7-9(2)15-17-12/h4-8H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCCZECZYDGQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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